molecular formula C10H9ClN2O B2956654 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol CAS No. 1341155-23-4

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B2956654
CAS No.: 1341155-23-4
M. Wt: 208.65
InChI Key: QVEZEODGJINOLR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring substituted with a chloro group at position 4, a methyl group at position 3, and a phenol moiety at position 1 (Figure 1). The chloro and methyl substituents modulate electronic and steric properties, while the phenolic hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding .

This compound’s structural versatility makes it relevant in medicinal chemistry and materials science. Pyrazole derivatives are known for bioactivity, including enzyme inhibition and receptor antagonism , while phenolic groups are key in polymer design due to their thermal stability and electronic properties .

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-8(11)6-13(12-7)9-4-2-3-5-10(9)14/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZEODGJINOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with phenol under controlled conditions. One common method involves the use of a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol with structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Key Features Molecular Weight Applications/Properties
This compound (Target) C₁₀H₉ClN₂O 4-Cl, 3-Me, 1-PhOH Phenol enables H-bonding; chloro and methyl enhance lipophilicity 208.65 g/mol Potential bioactivity, polymer applications
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol C₁₅H₁₀ClFN₂O 1-(4-ClPh), 5-PhOH, 5-F Fluorine increases electronegativity; chloro-phenyl enhances steric bulk 296.71 g/mol Antimicrobial, receptor modulation
4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol C₁₅H₁₃ClN₂O₂ 4-Cl, dihydropyrazole, 2-PhOH Dihydropyrazole increases flexibility; dual phenol groups improve solubility 288.73 g/mol Chelation, metal-binding applications
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol C₂₇H₁₉N₃O₄ 3-PhOH, 5-(4-NO₂PhO)Ph Nitro group enhances electron-withdrawing effects; aromatic ether linkage 449.46 g/mol High-performance polymers, thermal stability
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol C₂₂H₁₈N₂O₂ 3-(4-MeOPh), 1-Ph, 5-PhOH Methoxy group donates electrons; improves solubility in organic solvents 342.39 g/mol Fluorescent materials, optoelectronics

Physicochemical Properties

  • Hydrogen Bonding: The phenolic -OH in the target compound forms intramolecular hydrogen bonds with the pyrazole’s nitrogen, as seen in analogous structures (e.g., O—H⋯N interactions in ). This stabilizes the planar conformation, enhancing crystallinity.
  • Solubility: Compared to the methoxy-substituted derivative (), the target compound’s phenol group increases aqueous solubility but reduces lipophilicity relative to the fluoro-substituted analog ().
  • Thermal Stability : Nitro- and ether-containing derivatives () exhibit superior thermal stability (>200°C) due to rigid aromatic networks, whereas the target compound’s stability is moderate, typical of chloroalkyl-substituted pyrazoles .

Research Findings and Data

Key Data Table

Property Target Compound 5-Fluoro Analog Nitrophenoxy Derivative
Melting Point Not reported 163–165°C 474 K
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 1 (-OH)
LogP (Predicted) 2.8 3.5 4.1
Therapeutic Potential Moderate (hypothetical) High (antimicrobial) Low (material use)

Biological Activity

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can alter enzymatic activity, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has been shown to inhibit enzymes involved in microbial growth, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Similar pyrazole derivatives have demonstrated anticancer activity by inhibiting cell proliferation in various cancer cell lines .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Biological Activity Description References
AntimicrobialInhibits microbial growth by targeting specific enzymes.
AnticancerInduces cytotoxic effects in cancer cell lines.
Anti-inflammatoryExhibits potential to reduce inflammation markers.
AntioxidantScavenges free radicals, reducing oxidative stress.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives, including this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains, showing significant inhibition rates compared to standard antibiotics. The tested compound demonstrated effective antimicrobial action against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
  • Anticancer Evaluation : Research on similar compounds indicated that they could inhibit the growth of cancer cell lines such as HeLa and A549. The mechanism involved apoptosis induction through the activation of pro-apoptotic pathways .
  • Anti-inflammatory Effects : In vivo studies revealed that pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting potential therapeutic applications in inflammatory diseases .

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